REACTION_CXSMILES
|
C(O[CH:5]([C:8]1[C:9]([F:14])=[N:10][CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7])(=O)C.[H][H]>C(O)C.[Pd]>[CH2:5]([C:8]1[C:9]([F:14])=[N:10][CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7]
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Name
|
|
Quantity
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2 g
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Type
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catalyst
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Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture is filtered with suction
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated cautiously under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This affords 1.9 g of approx. 89% pure product (69% of theory), which is converted further without purification
|
Name
|
|
Type
|
|
Smiles
|
C(CC)C=1C(=NC=CC1)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |